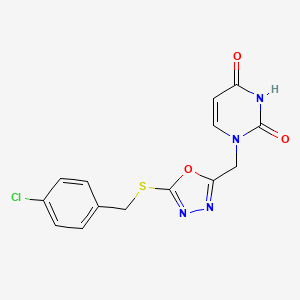![molecular formula C14H23NO4 B2405222 4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 1956325-65-7](/img/structure/B2405222.png)
4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.1]heptane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.1]heptane-1-carboxylic acid is a complex organic compound with the molecular formula C₁₄H₂₃NO₄ and a molecular weight of 269.34 g/mol . This compound is characterized by its bicyclic structure, which includes a norbornane framework, and a tert-butoxycarbonyl (Boc) protecting group attached to the amino group.
Métodos De Preparación
The synthesis of 4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.1]heptane-1-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the bicyclic framework: The norbornane structure can be synthesized through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.
Introduction of the amino group: The amino group can be introduced via a substitution reaction, often using reagents like ammonia or amines.
Protection of the amino group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions. This is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Análisis De Reacciones Químicas
4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The Boc protecting group can be removed through hydrolysis under acidic conditions, yielding the free amine.
Aplicaciones Científicas De Investigación
4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.1]heptane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme-substrate interactions and as a building block for peptide synthesis.
Medicine: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.1]heptane-1-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways. The Boc protecting group can be selectively removed under specific conditions, allowing the free amine to participate in further reactions. The bicyclic structure provides rigidity and stability, which can be advantageous in drug design .
Comparación Con Compuestos Similares
Similar compounds to 4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.1]heptane-1-carboxylic acid include:
Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylate: This compound has a similar structure but with a methyl ester group instead of a carboxylic acid group.
Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester: This compound features a similar bicyclic framework but lacks the Boc-protected amino group.
The uniqueness of this compound lies in its combination of a rigid bicyclic structure and a Boc-protected amino group, making it a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]bicyclo[2.2.1]heptane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-12(2,3)19-11(18)15-9-13-4-6-14(8-13,7-5-13)10(16)17/h4-9H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRXFTAEYUERGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCC(C1)(CC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
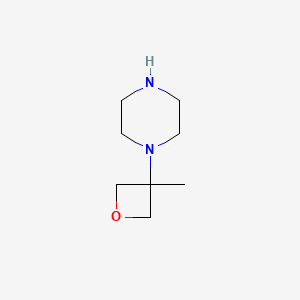
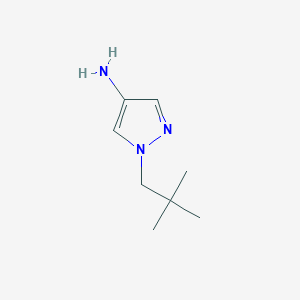
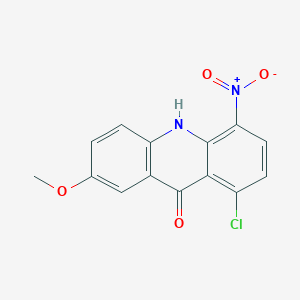
![N-(2-ethylphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide](/img/structure/B2405145.png)
![1-(1,3-Benzodioxol-5-yl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone](/img/structure/B2405146.png)
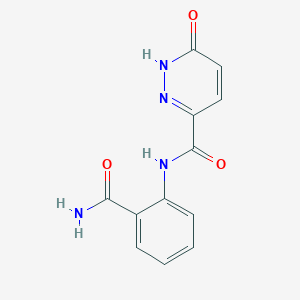
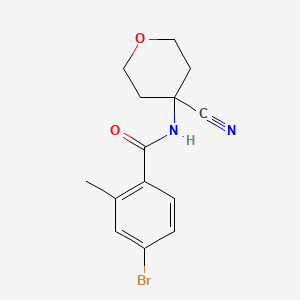
![2-[(1-Methylpyrazol-4-YL)methylidene]propanedioic acid](/img/structure/B2405153.png)
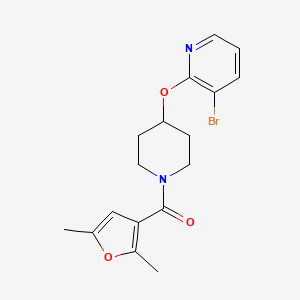
![1,6-Diethyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2405157.png)
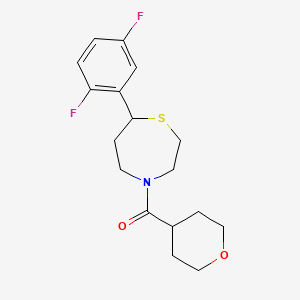
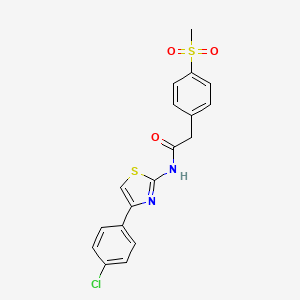
![Tert-butyl 3-[[(5-bromopyrazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2405161.png)
